N-cyclopropyl-2-methoxynicotinamide
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Overview
Description
N-cyclopropyl-2-methoxynicotinamide is a chemical compound12. However, detailed information about this specific compound is not readily available in the search results. There are related compounds such as 5-chloro-N-cyclopropyl-6-methoxynicotinamide1 and 5-Bromo-N-cyclopropyl-2-methoxynicotinamide3, but they are not exactly the same as N-cyclopropyl-2-methoxynicotinamide.
Synthesis Analysis
The synthesis of N-cyclopropyl-2-methoxynicotinamide is not explicitly mentioned in the search results. However, there are related studies on the synthesis of similar compounds45. For instance, a study discusses the synthesis of N-(2-Phenyl-cyclopropyl)-Substituted Chain Elongated Nucleoside Analogues4. Another study presents a novel protocol for asymmetric [3 + 2] photocycloadditions with cyclopropylamines5.Molecular Structure Analysis
The molecular structure of N-cyclopropyl-2-methoxynicotinamide is not directly provided in the search results. However, the structure of a related compound, 5-chloro-N-cyclopropyl-6-methoxynicotinamide, is mentioned1. It’s important to note that the structures of these two compounds would be different due to the presence of a chlorine atom in the latter.Chemical Reactions Analysis
There are no specific chemical reactions involving N-cyclopropyl-2-methoxynicotinamide mentioned in the search results. However, a study discusses the asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins5. This might provide some insights into potential reactions involving N-cyclopropyl-2-methoxynicotinamide.Physical And Chemical Properties Analysis
The physical and chemical properties of N-cyclopropyl-2-methoxynicotinamide are not directly provided in the search results. However, a related compound, 5-chloro-N-cyclopropyl-6-methoxynicotinamide, is mentioned to have a molecular weight of 226.661.Scientific Research Applications
Cyclopropane as a Structural Motif in Bioactive Molecules
Cyclopropane rings are a common structural motif in bioactive molecules, natural products, and pharmaceutical drugs due to their unique chemical properties, such as coplanarity, shorter and stronger C-C and C-H bonds, and enhanced π-character of C-C bonds. These features contribute to the molecule's stability and bioactivity. The cyclopropyl group's introduction into molecules is explored for enhancing potency, reducing off-target effects, and increasing metabolic stability in liver microsomes, which are critical considerations in drug development (T. Talele, 2016).
Synthetic Applications and Biological Potentials
The research on cyclopropyl-containing compounds spans across synthetic methodologies and their potential biological activities. For instance, the Rhodium(III)-catalyzed enantio- and diastereoselective C-H cyclopropylation of N-Phenoxylsulfonamides offers a method for constructing cyclopropanes via C-H activation, showing synthetic and biological applications of such structures (G. Zheng et al., 2019). Moreover, the discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for treating inflammatory diseases, illustrates the therapeutic potential of cyclopropyl-containing compounds (Chunjian Liu et al., 2010).
Safety And Hazards
The safety and hazards of N-cyclopropyl-2-methoxynicotinamide are not explicitly mentioned in the search results. However, a safety data sheet for a related compound, 5-Bromo-n-cyclopropyl-2-methoxynicotinamide, is mentioned7. This might provide some insights into potential safety and hazards for N-cyclopropyl-2-methoxynicotinamide.
Future Directions
The future directions for research on N-cyclopropyl-2-methoxynicotinamide are not directly provided in the search results. However, a study discusses the future directions in controlled drug delivery8, which might provide some insights into potential future directions for N-cyclopropyl-2-methoxynicotinamide. Another study discusses the future directions in the synthesis of N-(2-Phenyl-cyclopropyl)-Substituted Chain Elongated Nucleoside Analogues4.
properties
IUPAC Name |
N-cyclopropyl-2-methoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10-8(3-2-6-11-10)9(13)12-7-4-5-7/h2-3,6-7H,4-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPUUZGQILXYJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-methoxynicotinamide |
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